Sacibertinib
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Overview
Description
Chemical Reactions Analysis
Sacibertinib undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide . The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions.
Scientific Research Applications
Sacibertinib has several scientific research applications, particularly in the fields of:
Chemistry: It serves as a model compound for studying the synthesis and reactivity of tyrosine kinase inhibitors.
Biology: It is used to investigate the biological pathways and molecular targets involved in cancer progression.
Mechanism of Action
Sacibertinib exerts its effects by irreversibly inhibiting the activity of the epidermal growth factor receptor and HER2. These receptors are involved in the signaling pathways that regulate cell growth, survival, and proliferation. By blocking these receptors, this compound disrupts the signaling pathways, leading to the inhibition of cancer cell growth and induction of apoptosis .
Comparison with Similar Compounds
Sacibertinib is unique among tyrosine kinase inhibitors due to its irreversible binding to the epidermal growth factor receptor and HER2. Similar compounds include:
Lapatinib: A reversible tyrosine kinase inhibitor targeting HER2 and epidermal growth factor receptor.
Neratinib: An irreversible tyrosine kinase inhibitor targeting HER2.
Afatinib: An irreversible tyrosine kinase inhibitor targeting HER2 and epidermal growth factor receptor.
This compound’s uniqueness lies in its specific molecular structure and binding properties, which contribute to its distinct pharmacological profile and potential therapeutic benefits .
Properties
CAS No. |
1351941-69-9 |
---|---|
Molecular Formula |
C32H31ClN6O4 |
Molecular Weight |
599.1 g/mol |
IUPAC Name |
(E)-N-[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-3-cyano-7-[(3S)-oxolan-3-yl]oxyquinolin-6-yl]-4-(dimethylamino)but-2-enamide |
InChI |
InChI=1S/C32H31ClN6O4/c1-39(2)12-5-7-31(40)38-28-15-25-27(16-30(28)43-24-10-13-41-20-24)36-18-21(17-34)32(25)37-22-8-9-29(26(33)14-22)42-19-23-6-3-4-11-35-23/h3-9,11,14-16,18,24H,10,12-13,19-20H2,1-2H3,(H,36,37)(H,38,40)/b7-5+/t24-/m0/s1 |
InChI Key |
ZGYIXVSQHOKQRZ-COIATFDQSA-N |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NC1=C(C=C2C(=C1)C(=C(C=N2)C#N)NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)O[C@H]5CCOC5 |
Canonical SMILES |
CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=C(C=N2)C#N)NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)OC5CCOC5 |
Origin of Product |
United States |
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